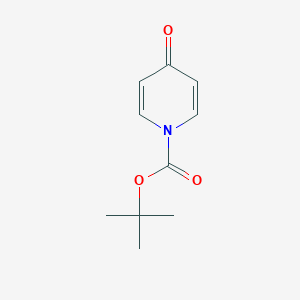
1-(3-Ethylpyridin-4-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethylpyridin-4-YL)ethanone is an organic compound with the molecular formula C9H11NO. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethanone group attached to the 3-ethylpyridine ring, which imparts unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethylpyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
Target of Action
The primary targets of 1-(3-Ethylpyridin-4-YL)ethanone are DNA Gyrase and Lumazine Synthase . DNA Gyrase is an enzyme that introduces supercoiling into DNA, which is crucial for DNA replication and transcription. Lumazine Synthase is involved in the biosynthesis of riboflavin (vitamin B2), an essential nutrient for many organisms .
Mode of Action
1-(3-Ethylpyridin-4-YL)ethanone interacts with its targets by binding to them, thereby inhibiting their function
Biochemical Pathways
The compound’s interaction with DNA Gyrase affects the DNA replication and transcription pathways, potentially leading to the inhibition of bacterial growth . Its interaction with Lumazine Synthase disrupts the riboflavin biosynthesis pathway, which could lead to a deficiency of this essential nutrient in the organism .
Result of Action
The molecular and cellular effects of 1-(3-Ethylpyridin-4-YL)ethanone’s action are largely dependent on its targets. By inhibiting DNA Gyrase, it can interfere with DNA replication and transcription, potentially leading to cell death . By inhibiting Lumazine Synthase, it can disrupt the biosynthesis of riboflavin, potentially leading to nutrient deficiency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylpyridin-4-YL)ethanone can be achieved through several methods. One common approach involves the acylation of 3-ethylpyridine using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Another method involves the use of Friedel-Crafts acylation, where 3-ethylpyridine is reacted with acetic anhydride in the presence of a strong acid catalyst like sulfuric acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Ethylpyridin-4-YL)ethanone can be scaled up using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Ethylpyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Ethylpyridine-4-carboxylic acid.
Reduction: 1-(3-Ethylpyridin-4-YL)ethanol.
Substitution: 3-Ethyl-4-nitropyridine, 3-Ethyl-4-sulfonylpyridine, etc.
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethylpyridin-4-YL)ethanone can be compared with other similar compounds, such as:
1-(3-Methylpyridin-4-YL)ethanone: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different chemical reactivity and biological activity.
1-(3-Propylpyridin-4-YL)ethanone: Similar structure but with a propyl group. It may have different solubility and pharmacokinetic properties.
1-(3-Butylpyridin-4-YL)ethanone: Similar structure but with a butyl group. It may have different physical properties and applications.
The uniqueness of 1-(3-Ethylpyridin-4-YL)ethanone lies in its specific combination of the ethanone group and the 3-ethylpyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3-ethylpyridin-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-8-6-10-5-4-9(8)7(2)11/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASXLYSUTRIHGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564800 |
Source


|
| Record name | 1-(3-Ethylpyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37978-19-1 |
Source


|
| Record name | 1-(3-Ethylpyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

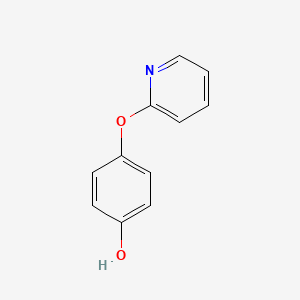
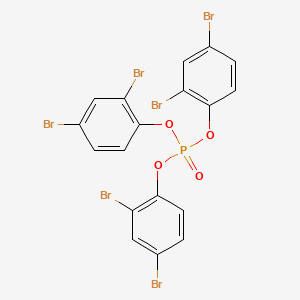
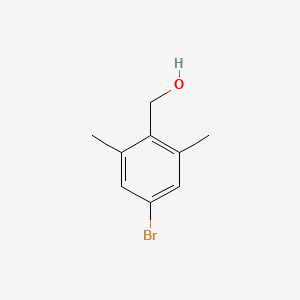
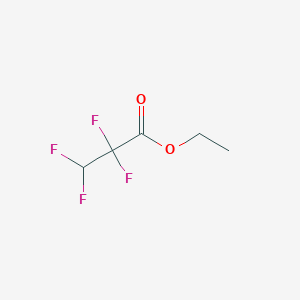
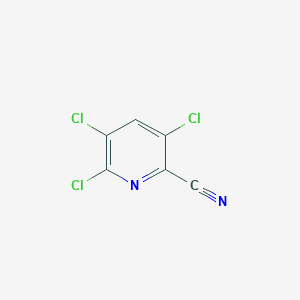

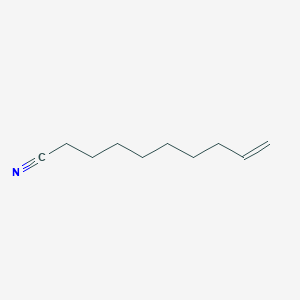
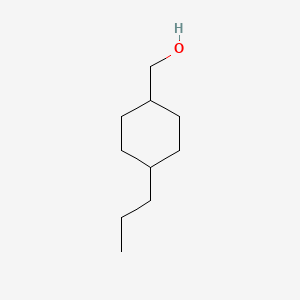
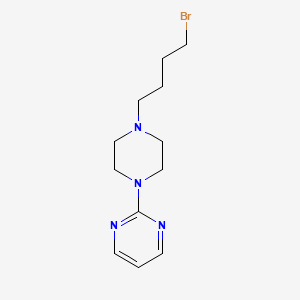
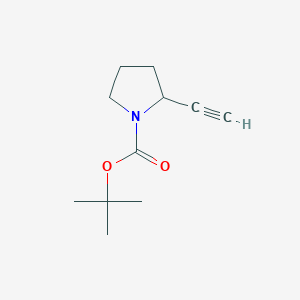
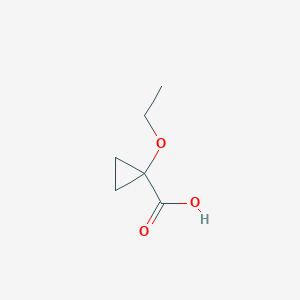
![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)
